molecular formula C24H32N2O4 B14353624 2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid CAS No. 90689-02-4

2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid

Cat. No.: B14353624
CAS No.: 90689-02-4
M. Wt: 412.5 g/mol
InChI Key: ZDQNMRXDTRUIQK-UHFFFAOYSA-N
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Description

2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzoic acid core linked by an ethane-1,2-diylbis(butylazanediyl) bridge, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid typically involves the condensation of appropriate amines with dibenzoic acid derivativesThe reaction is usually carried out in a solvent such as methanol or dichloromethane, with the addition of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted amines .

Scientific Research Applications

2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Ethane-1,2-diylbis(azanediyl)]dibenzoic acid
  • 2,2’-[Ethane-1,2-diylbis(oxy)]dibenzoic acid
  • 2,2’-[Ethane-1,2-diylbis(methylazanediyl)]dibenzoic acid

Uniqueness

2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid stands out due to its specific ethane-1,2-diylbis(butylazanediyl) linkage, which imparts unique chemical and physical properties. This structural feature allows for distinct interactions with other molecules, making it valuable for various applications in research and industry .

Properties

CAS No.

90689-02-4

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

2-[butyl-[2-(N-butyl-2-carboxyanilino)ethyl]amino]benzoic acid

InChI

InChI=1S/C24H32N2O4/c1-3-5-15-25(21-13-9-7-11-19(21)23(27)28)17-18-26(16-6-4-2)22-14-10-8-12-20(22)24(29)30/h7-14H,3-6,15-18H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

ZDQNMRXDTRUIQK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCN(CCCC)C1=CC=CC=C1C(=O)O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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